1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester
Description
1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester (CAS: 88495-54-9) is a piperidine derivative characterized by a six-membered heterocyclic ring with two carboxylic acid groups at the 1- and 3-positions. The 1-position is substituted with a tert-butyl ester group (1,1-dimethylethyl), while the 4-position bears a methyl group. This structure confers unique steric and electronic properties, influencing its solubility, stability, and reactivity. The tert-butyl ester group enhances hydrophobicity, making the compound less polar than analogs with smaller ester substituents .
Properties
Molecular Formula |
C12H20NO4- |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1 |
InChI Key |
IFPZGYNNPYYDGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCN(CC1C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has identified derivatives of piperidine compounds as potential anticancer agents. For instance, a study synthesized new propanamide derivatives incorporating 4-piperidinyl-1,3,4-oxadiazole and evaluated their efficacy against cancer cell lines. The results indicated promising anticancer activity, suggesting that piperidine derivatives could be developed into effective therapeutic agents for cancer treatment .
2. Neuropharmacology
Piperidine derivatives are also explored for their neuropharmacological properties. Compounds similar to 1,3-piperidinedicarboxylic acid have been studied for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as depression and anxiety. These compounds may modulate the activity of neurotransmitters like serotonin and dopamine, contributing to their therapeutic effects .
3. Synthesis of New Drug Candidates
The compound serves as a building block in the synthesis of various drug candidates. Its structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. For example, modifications to the piperidine ring or the ester functional group can lead to derivatives with improved pharmacokinetic properties .
Agricultural Applications
1. Herbicides and Pesticides
Piperidine derivatives have been investigated for use in agricultural chemistry as herbicides and pesticides. Their ability to interact with plant growth regulators makes them suitable candidates for developing new agrochemicals that can control unwanted vegetation while minimizing environmental impact .
2. Plant Growth Regulators
The compound's structure may also lend itself to applications as a plant growth regulator. Research indicates that certain piperidine-based compounds can influence plant growth and development by modulating hormonal pathways, leading to enhanced crop yields and improved resistance to stressors .
Materials Science Applications
1. Polymer Chemistry
In materials science, piperidine derivatives are utilized in the synthesis of polymers with specific properties. The incorporation of piperidine units into polymer backbones can enhance mechanical strength, thermal stability, and chemical resistance. This makes them valuable in creating advanced materials for various applications, including coatings and composites .
2. Catalysis
Piperidine-based compounds have shown potential as catalysts in organic reactions. Their ability to facilitate chemical transformations under mild conditions is advantageous in synthetic chemistry, making them suitable for producing fine chemicals and pharmaceuticals with high efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely $ \text{C}{14}\text{H}{23}\text{NO}_4 $ (inferred from analogs in ).
- Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in amino acid analogs (e.g., lysine derivatives) . Its presence in drug impurity lists () highlights its role in synthetic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Piperidinedicarboxylic Acid Derivatives
Key Observations :
Substituent Position :
- The 4-methyl group in the target compound provides moderate steric hindrance compared to bulkier groups (e.g., 3-isopropyl in CAS 1363165-91-6). This balance may optimize pharmacokinetics in drug candidates .
- tert-Butyl esters universally enhance stability against hydrolysis, as seen in Boc-protected intermediates .
Functional Group Reactivity: Amino-substituted analogs (e.g., CAS 183673-71-4) are pivotal in peptide synthesis due to their amine reactivity, whereas the target compound’s ester groups favor stability over reactivity . Allyl-substituted derivatives (e.g., CAS 426842-70-8) enable click chemistry applications, a feature absent in the methyl-substituted target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 1,4-Piperidine (4-amino) | 1,4-Piperidine (4-allyl) | 1,3-Piperidine (3-isopropyl) |
|---|---|---|---|---|
| LogP (Predicted) | ~2.5 (highly hydrophobic) | ~1.8 (polar due to -NH₂) | ~2.2 (moderate) | ~3.0 (very hydrophobic) |
| Solubility | Low in water, soluble in DCM/THF | Moderate in polar solvents | Low in water | Insoluble in water |
| Thermal Stability | Stable up to 150°C | Decomposes at 120°C | Stable up to 130°C | Stable up to 160°C |
| Synthetic Yield | 65–75% (Boc-protection routes) | 80–85% (amine coupling) | 70% (allylation) | 60% (isopropylation) |
Notes:
Biological Activity
1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester is a compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C13H23NO4
- Molar Mass: 257.33 g/mol
- Structure: The compound features a piperidine ring with two carboxylic acid groups and a tert-butyl ester group, contributing to its lipophilicity and biological activity.
Anticoagulant Effects
Research indicates that derivatives of piperidine compounds exhibit significant anticoagulant properties. The compound has been utilized as a precursor for synthesizing pharmaceuticals with anticoagulant effects, particularly in the context of preventing thrombus formation. For instance, a study highlighted its role in producing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid ethyl ester, which demonstrated substantial anticoagulant activity in vitro and in vivo .
Anticancer Activity
In related studies on piperidine derivatives, compounds similar to 1,3-piperidinedicarboxylic acid have shown promising anticancer properties. For example, TM208, a synthesized analogue, exhibited low toxicity and significant anticancer efficacy both in vitro and in vivo . The metabolic pathways of such compounds suggest that modifications at the piperidine structure can enhance their therapeutic potential against various cancer types.
The biological mechanisms underpinning the activity of this compound include:
- Inhibition of Platelet Aggregation: The compound's structure allows it to interfere with platelet activation pathways, thereby reducing clot formation.
- Cell Cycle Arrest: Analogues have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
